3-(4-Ethoxyphenyl)-1,1-diethylurea
Description
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Structure
3D Structure
Properties
CAS No. |
1461-82-1 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-1,1-diethylurea |
InChI |
InChI=1S/C13H20N2O2/c1-4-15(5-2)13(16)14-11-7-9-12(10-8-11)17-6-3/h7-10H,4-6H2,1-3H3,(H,14,16) |
InChI Key |
VMWSLMQVVBHWMV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)OCC |
Origin of Product |
United States |
Significance of Aromatic Urea Scaffolds in Synthetic Chemistry
The urea (B33335) functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a cornerstone in organic and medicinal chemistry. nih.gov When one or more of the nitrogen atoms are attached to an aromatic ring, the resulting aromatic urea scaffold gains unique properties that make it a privileged structure in synthesis.
Aromatic ureas are recognized for their ability to form strong, directional hydrogen bonds, allowing them to act as effective linkers or to interact with biological targets like proteins and enzymes. nih.gov This capacity for hydrogen bonding is a central theme in their application. Furthermore, the electronic nature of the aromatic ring can be fine-tuned through various substituents, which in turn modulates the reactivity and properties of the entire molecule.
Unsymmetrical ureas, where the substituents on the two nitrogen atoms differ, are particularly valuable. mdpi.com The synthesis of these compounds requires controlled methods to avoid the formation of symmetrical side products. researchgate.net Common synthetic routes include the reaction of an amine with an isocyanate, or the use of phosgene (B1210022) alternatives like N,N'-carbonyldiimidazole (CDI) to first activate an amine before introducing a second, different amine. nih.govmdpi.com More recent methods employ hypervalent iodine reagents to facilitate the coupling of amides and amines under mild conditions. mdpi.com The development of efficient strategies for creating unsymmetrical ureas remains an active area of research, driven by the demand for novel compounds in drug discovery and materials science. mdpi.comresearchgate.net
Positioning of 3 4 Ethoxyphenyl 1,1 Diethylurea As a Key Chemical Intermediate in Complex Molecule Synthesis
While specific applications of 3-(4-Ethoxyphenyl)-1,1-diethylurea as a chemical intermediate are not widely reported, its structure suggests a clear potential role in the assembly of more complex molecules. As an unsymmetrical, N,N-disubstituted N'-aryl urea (B33335), it serves as a versatile building block.
The synthesis of a compound like this compound would typically involve the reaction of p-phenetidine (B124905) (4-ethoxyaniline) with a suitable reagent to introduce the N,N-diethylurea moiety. A common method is the reaction of p-phenetidine with N,N-diethylcarbamoyl chloride. Alternatively, p-phenetidine could be reacted with a phosgene (B1210022) equivalent to form an isocyanate, which is then treated with diethylamine (B46881). nih.gov A patent for preparing N-aryl-N'-(disubstituted)-urea derivatives describes reacting a carbamate (B1207046) with an amine in the presence of a tertiary amine catalyst as a viable pathway. google.com
Once formed, this intermediate can participate in further reactions. The aromatic ring can undergo electrophilic substitution, with the urea and ethoxy groups directing the position of new substituents. The stability of the urea linkage makes it a reliable core for building larger, more elaborate molecular architectures. The N,N-diethyl groups provide steric bulk and increase lipophilicity, properties that can be crucial in tuning the characteristics of a final target molecule.
Below is a table of representative N,N-disubstituted N'-aryl ureas and their known applications, illustrating the potential roles for compounds of this class.
| Compound Name | Structure | Application/Significance |
| N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea | Trisubstituted Urea with Chlorine atoms | Used as a reference compound in studies of herbicide metabolism. |
| N-(4-nitrophenyl)-N'-(3-pyridylmethyl)-urea | Trisubstituted Urea with Nitro and Pyridyl groups | Synthesized as an intermediate in the development of new chemical entities. google.com |
| N,N-diethylurea | Symmetrical Dialkyl Urea | Found to catalyze amidation reactions between certain azides and aldehydes. nih.gov |
In Depth Structural Elucidation of 3 4 Ethoxyphenyl 1,1 Diethylurea
X-ray Crystallographic Analysis and Solid-State Architecture
Crystal Packing Motifs and Supramolecular Assembly
The crystal packing of urea (B33335) derivatives is largely governed by a network of intermolecular hydrogen bonds, which dictates the formation of specific supramolecular assemblies. In the case of 3-(4-Ethoxyphenyl)-1,1-diethylurea, the N-H group of the urea moiety is a potent hydrogen bond donor, while the carbonyl oxygen and the oxygen of the ethoxy group are potential hydrogen bond acceptors.
Intermolecular Hydrogen Bonding Networks and Their Energetics
The primary intermolecular interaction governing the solid-state structure of this compound is expected to be the hydrogen bond between the urea N-H donor and the carbonyl oxygen acceptor. The geometry of this bond (N-H···O distance and N-H-O angle) is crucial for the stability of the crystal lattice.
Interactive Data Table: Predicted Hydrogen Bond Parameters
| Donor | Acceptor | Distance (Å) (Predicted) | Angle (°) (Predicted) | Type of Interaction |
| N-H | O=C | 1.8 - 2.2 | 150 - 180 | Strong, Primary |
| C-H (ethyl) | O=C | 2.4 - 2.8 | 120 - 160 | Weak, Secondary |
| C-H (ethyl) | O (ethoxy) | 2.4 - 2.8 | 120 - 160 | Weak, Secondary |
| C-H (phenyl) | O=C | 2.5 - 2.9 | 110 - 150 | Weak, Secondary |
Conformational Preferences of the Urea and Ethoxyphenyl Moieties in the Crystalline Phase
The conformation of the this compound molecule in the solid state is determined by a balance of intramolecular steric and electronic effects, as well as intermolecular packing forces. The urea unit is expected to be nearly planar to maximize π-conjugation.
Solution-State Conformational Analysis
In solution, this compound is expected to exhibit greater conformational flexibility compared to the solid state. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution.
The ¹H NMR spectrum would provide information about the chemical environment of the protons. The aromatic protons of the ethoxyphenyl group would likely appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethoxy group would show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The diethylamino group would exhibit a quartet for the methylene protons and a triplet for the terminal methyl groups. The N-H proton of the urea would appear as a broad singlet, and its chemical shift would be sensitive to solvent and concentration due to hydrogen bonding.
The ¹³C NMR spectrum would complement the proton data, with distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethyl groups. Rotational barriers around the N-C bonds might be low enough at room temperature to allow for rapid conformational averaging on the NMR timescale, resulting in sharp signals. However, variable temperature NMR studies could potentially reveal the presence of different conformers. For the simpler phenylurea, characteristic shifts are observed in DMSO-d₆. chemicalbook.comchemicalbook.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Ethoxy | -CH₃ | 1.4 (t) | ~15 |
| Ethoxy | -OCH₂- | 4.0 (q) | ~64 |
| Diethylamino | -CH₃ | 1.2 (t) | ~13 |
| Diethylamino | -NCH₂- | 3.3 (q) | ~42 |
| Phenyl | Ar-H | 6.8-7.3 (m) | 115-155 |
| Urea | N-H | 5.0-6.0 (br s) | - |
| Urea | C=O | - | ~157 |
Chiral Aspects and Potential for Stereoselective Synthesis of Analogs
The nitrogen atom of the diethylamino group in this compound is a potential stereocenter if the two ethyl groups were replaced by two different substituents. In its current form, the molecule is achiral. However, the introduction of chirality is a key consideration in the design of bioactive molecules.
If a stereocenter were present, for example, by replacing one of the ethyl groups with a different alkyl or aryl group, the nitrogen atom could adopt a specific configuration (R or S). However, tertiary amines often undergo rapid pyramidal inversion at room temperature, which would lead to racemization unless the inversion is restricted by bulky substituents or incorporation into a rigid ring system.
The stereoselective synthesis of chiral analogs of this compound could be achieved through several strategies. One approach would involve the use of a chiral amine in the synthesis, which would act as a chiral auxiliary to direct the stereochemical outcome of the reaction. Another method would be the use of a chiral catalyst to control the formation of the stereocenter during the urea synthesis. The development of stereoselective syntheses for urea derivatives is an active area of research, particularly for applications in medicinal chemistry.
Comprehensive Spectroscopic Characterization of 3 4 Ethoxyphenyl 1,1 Diethylurea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular structure can be constructed.
Advanced ¹H NMR Spectroscopic Studies for Proton Environments
The ¹H NMR spectrum of 3-(4-Ethoxyphenyl)-1,1-diethylurea provides critical information about the number, type, and connectivity of protons in the molecule. In a typical ¹H NMR spectrum, distinct signals arise for the protons of the ethoxy group, the diethylamino group, and the aromatic ring.
The ethoxy group exhibits a characteristic ethyl pattern: a triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), arising from coupling to each other. The diethylamino group also shows an ethyl pattern, with a triplet for the terminal methyl protons and a quartet for the methylene protons (-N-(CH₂CH₃)₂). The aromatic protons on the phenyl ring typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. A broad singlet corresponding to the N-H proton of the urea (B33335) linkage is also observed. rsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -N(CH₂CH₃ )₂ | 1.21 | Triplet | 7.1 |
| -O-CH₂-CH₃ | 1.40 | Triplet | 7.0 |
| -N(CH₂ CH₃)₂ | 3.36 | Quartet | 7.1 |
| -O-CH₂ -CH₃ | 4.00 | Quartet | 7.0 |
| Ar-H (ortho to -NH) | 7.28 | Doublet | 8.9 |
| Ar-H (ortho to -OEt) | 6.85 | Doublet | 8.9 |
| N-H | 6.25 | Singlet | - |
Note: Chemical shifts are referenced to a standard solvent signal and may vary slightly depending on the solvent and concentration used.
Detailed ¹³C NMR Spectroscopic Analysis for Carbon Framework
Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
The spectrum would show signals for the two methyl carbons and two methylene carbons of the diethylamino and ethoxy groups. The aromatic ring will display four distinct signals for the six carbons, with the two carbons ortho to the ethoxy group and the two carbons ortho to the urea group being chemically equivalent. The carbonyl carbon of the urea group typically appears at a lower field (higher ppm value).
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -N(CH₂CH₃ )₂ | 14.03 |
| -O-CH₂-CH₃ | 14.85 |
| -N(CH₂ CH₃)₂ | 41.59 |
| -O-CH₂ -CH₃ | 63.50 |
| Ar-C (ortho to -OEt) | 114.50 |
| Ar-C (ortho to -NH) | 121.50 |
| Ar-C (ipso to -NH) | 132.00 |
| Ar-C (ipso to -OEt) | 155.00 |
| C=O (Urea) | 154.60 |
Note: Chemical shifts are referenced to a standard solvent signal and may vary slightly depending on the solvent and concentration used.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the methyl and methylene protons within the ethoxy group and within the diethylamino groups. It would also show correlations between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signals based on the known proton assignments. For example, the proton signal at ~4.00 ppm would correlate with the carbon signal at ~63.50 ppm, confirming their assignment to the -O-CH₂- group.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental formula with high confidence. For this compound (C₁₃H₂₀N₂O₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value.
The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Key fragmentation pathways for this molecule would likely involve:
Cleavage of the C-N bond of the urea linkage, leading to fragments corresponding to the ethoxyphenyl isocyanate ion and the diethylamine (B46881) ion.
Loss of the ethyl groups from the diethylamino moiety.
Fragmentation of the ethoxy group, such as the loss of an ethylene (B1197577) molecule.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing characteristic signatures for the functional groups present.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Urea) | Stretching | 3300 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Urea) | Stretching | 1630 - 1680 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-N (Urea) | Stretching | 1200 - 1350 |
| C-O (Ether) | Stretching | 1000 - 1300 |
The strong absorption band for the C=O stretch of the urea is a particularly prominent feature in the IR spectrum. The N-H stretching vibration will also be a key indicator. Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone, which may be weak in the IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to identify chromophores, the parts of a molecule that absorb light. The primary chromophore in this compound is the substituted benzene ring.
The UV-Vis spectrum is expected to show absorption bands characteristic of a substituted benzene ring. These typically include a strong absorption band at shorter wavelengths (around 200-220 nm) and a weaker, more structured band at longer wavelengths (around 250-290 nm). The presence of the ethoxy and urea substituents will influence the exact position and intensity of these absorption maxima. mdpi.com
Computational and Theoretical Chemistry Studies of 3 4 Ethoxyphenyl 1,1 Diethylurea
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a lens into the electronic environment, offering insights into stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Ground State Properties and Geometry Optimization
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 3-(4-Ethoxyphenyl)-1,1-diethylurea, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), would be instrumental in determining its ground state properties. The primary output of such a calculation is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This process reveals crucial bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length (Å) | C (phenyl) | C (phenyl) | - | - | ~1.39 |
| Bond Length (Å) | C (phenyl) | N (urea) | - | - | ~1.40 |
| Bond Length (Å) | C (urea) | O (urea) | - | - | ~1.25 |
| Bond Length (Å) | N (urea) | C (ethyl) | - | - | ~1.47 |
| Bond Angle (°) | C (phenyl) | N (urea) | C (urea) | - | ~125 |
| Bond Angle (°) | N (urea) | C (urea) | N (diethyl) | - | ~118 |
| Dihedral Angle (°) | C (phenyl) | C (phenyl) | N (urea) | C (urea) | ~180 |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular fragments. Actual values would be derived from a specific DFT calculation.
Ab Initio Methods for High-Accuracy Property Prediction
For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to highly accurate predictions of properties like ionization potentials, electron affinities, and dipole moments. For this compound, such calculations would offer a benchmark against which DFT results could be compared, ensuring the reliability of the chosen theoretical model.
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and assess the flexibility of different molecular regions.
For this compound, an MD simulation would reveal the rotational freedom around key single bonds, such as the C-N bond connecting the phenyl ring to the urea (B33335) group and the C-O bond of the ethoxy substituent. The simulation would track the fluctuations in dihedral angles, providing a probability distribution of different conformers at a given temperature. This information is crucial for understanding how the molecule might adapt its shape to interact with its environment, for example, in a biological receptor or a solvent.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. For this compound, key spectroscopic techniques that can be simulated include:
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. This allows for the assignment of specific peaks in an experimental IR spectrum to particular molecular motions, such as the C=O stretch of the urea group, N-H stretches, and the aromatic C-H bends.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted shifts can aid in the interpretation of experimental NMR spectra, helping to assign signals to specific nuclei within the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet-visible range. This can provide insights into the electronic structure and the nature of the molecular orbitals involved in the transitions.
Reactivity Descriptors and Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is likely to be localized on the electron-rich ethoxyphenyl ring and the urea nitrogen atoms, while the LUMO may be distributed over the urea carbonyl group and the phenyl ring. Various reactivity descriptors can be calculated from the HOMO and LUMO energies, including:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Electrophilicity Index (ω): ω = χ² / (2η)
These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.
Table 2: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Value (arbitrary units) |
| HOMO Energy (EHOMO) | - | -6.5 eV |
| LUMO Energy (ELUMO) | - | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.2 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.85 |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.79 |
Note: The values in this table are for illustrative purposes and would need to be determined from specific quantum chemical calculations.
Intermolecular Interaction Modeling and Hydrogen Bonding Strength Quantification
The urea moiety in this compound contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen). These features allow the molecule to participate in intermolecular hydrogen bonding, which can significantly influence its physical properties, such as its melting point and solubility.
Computational methods can be used to model these interactions. For example, the interaction energy between two or more molecules of this compound can be calculated to determine the strength of the hydrogen bonds they form. The Atoms in Molecules (AIM) theory can be applied to analyze the electron density at the bond critical points of the hydrogen bonds, providing a quantitative measure of their strength and nature. Understanding these intermolecular forces is crucial for predicting the crystal packing of the molecule in the solid state and its behavior in solution.
Advanced Analytical Methodologies for the Characterization and Quantification of 3 4 Ethoxyphenyl 1,1 Diethylurea in Non Biological Matrices
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a cornerstone technique for the analysis of phenylurea compounds due to its versatility and applicability to non-volatile and thermally labile molecules. chromatographyonline.com A well-developed HPLC method can provide robust and reliable quantification of 3-(4-Ethoxyphenyl)-1,1-diethylurea.
The separation of this compound is typically achieved using reversed-phase HPLC. phenomenex.com This technique utilizes a non-polar stationary phase and a polar mobile phase. The choice of both phases is critical for achieving optimal separation from impurities and matrix components.
Stationary Phase: A C18 (octadecylsilyl) bonded silica (B1680970) column is the most common choice for the analysis of phenylurea herbicides and related compounds, offering a good balance of hydrophobicity and resolution. phenomenex.comresearchgate.net For enhanced peak shape and to minimize tailing, especially with basic analytes, columns with end-capping to block residual silanol (B1196071) groups are preferred. phenomenex.com The particle size of the stationary phase influences efficiency and backpressure, with smaller particles (e.g., <3 µm) providing higher resolution but requiring ultra-high-performance liquid chromatography (UHPLC) systems.
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase for the separation of phenylurea compounds. chromatographyonline.com The ratio of acetonitrile to water determines the elution strength; a higher proportion of acetonitrile reduces the retention time. Gradient elution, where the mobile phase composition is changed during the analytical run, is often employed to effectively separate compounds with a range of polarities. researchgate.net The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of silanol groups on the stationary phase. For mass spectrometry compatibility, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are necessary. nih.gov
A hypothetical optimized HPLC method for this compound is presented in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% A to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
This table presents a hypothetical HPLC method based on common practices for analyzing similar phenylurea compounds.
The choice of detector is paramount for achieving the desired sensitivity and selectivity.
Ultraviolet (UV) and Photodiode Array (PDA) Detection: this compound contains a phenyl ring, which imparts UV-absorbing properties. A closely related compound, (4-ethoxyphenyl)urea, exhibits a UV absorption maximum at 290 nm. nist.govechemi.com Therefore, a UV detector set at or near this wavelength would be suitable for detection. A Photodiode Array (PDA) detector offers the advantage of acquiring the entire UV-Vis spectrum of the eluting peak, which can aid in peak identification and purity assessment by comparing the spectrum to that of a known standard. researchgate.netresearchgate.net
Evaporative Light Scattering Detection (ELSD): For non-chromophoric impurities or when universal detection is desired, an Evaporative Light Scattering Detector (ELSD) can be employed. pharmtech.comchromatographyonline.com ELSD is a mass-based detector that is independent of the optical properties of the analyte. biotage.com It works by nebulizing the column effluent, evaporating the mobile phase, and then detecting the light scattered by the non-volatile analyte particles. This makes it a valuable tool for identifying co-eluting impurities that may not be visible with a UV detector. shimadzu.eunih.gov
| Detector | Principle | Applicability for this compound |
| UV/PDA | Measures the absorption of UV-Vis light by the analyte. | High applicability due to the presence of a chromophore. PDA provides spectral information for peak identity and purity. |
| ELSD | Detects light scattered by non-volatile analyte particles after mobile phase evaporation. | Useful for detecting non-chromophoric impurities and for universal quantification. |
This table summarizes the applicability of different HPLC detectors for the analysis of this compound.
Gas Chromatography (GC) Applications for Volatility and Thermal Stability Assessment
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, its direct application to many phenylurea compounds, including likely this compound, is challenging due to their thermal lability. researchgate.netmdpi.com Phenylureas are known to decompose at elevated temperatures, often yielding corresponding isocyanates and anilines. researchgate.netmdpi.com
The thermal behavior of this compound can be investigated using GC. By injecting a solution of the compound into a GC with a temperature-programmed inlet and column, the onset of degradation and the identity of the degradation products can be determined. This information is critical for understanding the compound's stability under thermal stress. Analysis of the degradation products is often performed using a mass spectrometer coupled to the GC (GC-MS). nih.govdiva-portal.org
A typical GC method for assessing thermal stability would involve a gradual increase in the injector and column temperature to identify the point at which the parent compound peak decreases and peaks corresponding to degradation products appear.
| Parameter | Condition |
| GC System | Gas Chromatograph with a Mass Spectrometer (GC-MS) |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm |
| Injector Temperature | Programmed from 150 °C to 300 °C |
| Oven Program | 100 °C (1 min hold), then 10 °C/min to 280 °C (5 min hold) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
This table outlines a hypothetical GC-MS method for assessing the thermal stability of this compound.
Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS) for Trace Analysis and Confirmation
For the detection and quantification of trace levels of this compound in complex non-biological matrices such as soil or water, hyphenated techniques are indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with a tandem mass spectrometer (LC-MS/MS), offers exceptional sensitivity and selectivity. nih.govwisconsin.edu The HPLC system separates the target analyte from the matrix, and the mass spectrometer provides unambiguous identification and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. This is especially useful for confirming the presence of the compound at low concentrations. nih.gov For quantitative analysis, multiple reaction monitoring (MRM) mode is typically used, which enhances selectivity and reduces background noise.
Gas Chromatography-Mass Spectrometry (GC-MS): As discussed, direct GC-MS analysis of intact this compound is problematic. However, GC-MS is an excellent tool for the identification of its thermal degradation products. nih.govresearchgate.net Furthermore, derivatization of the urea (B33335) functionality can be performed to create a more volatile and thermally stable derivative suitable for GC-MS analysis, although this adds complexity to the sample preparation procedure.
| Technique | Application for this compound | Advantages |
| LC-MS/MS | Trace quantification and confirmation in complex matrices. | High sensitivity, high selectivity, applicable to thermally labile compounds. |
| GC-MS | Identification of thermal degradation products, analysis after derivatization. | Excellent separation for volatile compounds, provides structural information. |
This table compares the applications of LC-MS/MS and GC-MS for the analysis of this compound.
Capillary Electrophoresis (CE) for Separation Efficiency Studies
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. sciex.com While this compound is a neutral molecule, its separation by CE can be achieved using Micellar Electrokinetic Chromatography (MEKC), a mode of CE. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and separation occurs based on these differential partitioning coefficients.
CE offers several advantages, including high separation efficiency, short analysis times, and low sample and reagent consumption. sciex.com While not as commonly used as HPLC for routine analysis of phenylurea compounds, CE can be a valuable tool for fundamental studies of separation efficiency and for methods requiring minimal solvent usage. The development of a CE method for this compound would involve optimizing the buffer pH, surfactant type and concentration, and applied voltage.
| Parameter | Potential Condition |
| CE System | Capillary Electrophoresis with UV or PDA detection |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 25 mM Borate buffer (pH 9.2) containing 50 mM Sodium Dodecyl Sulfate (SDS) |
| Applied Voltage | 20-30 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) |
This table proposes hypothetical starting conditions for the analysis of this compound by Capillary Electrophoresis.
Chemical Derivatives and Analogs of 3 4 Ethoxyphenyl 1,1 Diethylurea in Structure Reactivity Investigations
Synthesis and Chemical Characterization of Aromatic Substitutions on the Ethoxyphenyl Ring
To generate diversity on the aromatic ring, a common strategy begins with a substituted 4-ethoxyaniline precursor. For instance, introducing electron-withdrawing groups (e.g., nitro, cyano, or halo groups) or electron-donating groups (e.g., alkyl or additional alkoxy groups) at various positions on the phenyl ring can significantly alter the electron density of the entire scaffold.
A representative synthetic pathway could involve the following steps:
Nitration: Treatment of 4-ethoxyphenol (B1293792) with nitric acid to introduce a nitro group, followed by reduction to the corresponding aminophenol.
Alkylation/Halogenation: Friedel-Crafts alkylation or halogenation of 4-ethoxyanisole, followed by subsequent functional group manipulations to yield the desired substituted 4-ethoxyaniline.
Urea (B33335) Formation: The substituted 4-ethoxyaniline is then converted to an isocyanate, which is subsequently reacted with diethylamine (B46881). Alternatively, diethylamine can be reacted with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) to form N,N-diethylcarbamoyl chloride, which then reacts with the substituted 4-ethoxyaniline to form the final product.
The resulting analogs are then rigorously characterized using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the position and nature of the substituents on the aromatic ring. Infrared (IR) spectroscopy helps to identify key functional groups, such as the C=O stretch of the urea and the C-O-C stretch of the ether linkage. Mass spectrometry confirms the molecular weight of the newly synthesized compounds. For example, in related structures, the synthesis of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid was confirmed through these analytical techniques after a multi-step reaction starting from 1-azido-4-ethoxybenzene. mdpi.com Similarly, the synthesis of various urea-based analogs has been achieved by reacting isocyanate intermediates with amino acids, with the final products confirmed by analytical characterization. avcr.cz
Variations in the N,N-Diethylurea Moiety and Their Impact on Chemical Properties
Modifying the N,N-diethylurea portion of the molecule provides a direct route to altering its steric bulk, lipophilicity, and hydrogen bonding capability. These changes, in turn, influence macroscopic properties such as solubility, melting point, and crystal packing.
The synthesis of these analogs typically involves reacting 4-ethoxyphenyl isocyanate with a variety of secondary amines (e.g., dimethylamine, dipropylamine, or cyclic amines like piperidine (B6355638) or morpholine). This approach allows for the systematic replacement of the two ethyl groups with other alkyl or functionalized chains.
The impact of these variations on chemical properties can be significant:
Steric Hindrance: Increasing the size of the alkyl groups (e.g., from diethyl to di-n-propyl or di-isopropyl) increases steric bulk around the urea nitrogen. This can affect the planarity of the urea group and hinder its ability to participate in intermolecular interactions.
Lipophilicity: The lipophilicity of the molecule can be systematically adjusted. Replacing ethyl groups with longer alkyl chains increases lipophilicity, reducing aqueous solubility. Conversely, introducing polar functional groups into the alkyl chains can enhance water solubility.
Hydrogen Bonding: While the N,N-disubstituted nitrogen cannot act as a hydrogen bond donor, the other N-H group of the urea can. Changes in the electronic nature of the N,N-dialkyl groups can subtly influence the acidity of this N-H proton and the basicity of the carbonyl oxygen, thereby modulating the strength of hydrogen bonds formed in solution or in the solid state.
The table below compares the properties of ureas with different N-alkyl substitutions, illustrating the effect of these structural changes.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility |
| N,N-Dimethylurea | C₃H₈N₂O | 88.11 | 182-185 | Soluble |
| N,N-Diethylurea | C₅H₁₂N₂O | 116.16 | 75 | Soluble (50 g/L) sigmaaldrich.comechemi.com |
| 1,3-Diethylurea | C₅H₁₂N₂O | 116.16 | 72-75 | Soluble nbinno.com |
This table is generated based on available data for common urea compounds to illustrate property trends.
Systematic Studies of Structure-Reactivity Relationships in Novel Urea Analogs
Structure-reactivity relationship studies aim to establish a quantitative correlation between a molecule's structure and its chemical behavior. For urea analogs, these studies often focus on how substituents on the ethoxyphenyl ring or variations in the N,N-dialkyl groups affect properties like the basicity of the urea carbonyl group or the acidity of the N-H proton.
One classic method for this is the use of Hammett plots. By synthesizing a series of analogs with different substituents (e.g., -NO₂, -Cl, -CH₃, -OCH₃) at the meta or para positions of the phenyl ring, one can measure a reactivity parameter, such as the pKa of the conjugate acid of the urea. Plotting the logarithm of the rate or equilibrium constant against the Hammett substituent constant (σ) can reveal the electronic effects transmitted through the phenyl ring to the urea active site. Such approaches have been used to correlate the half-wave potential (E1/2) of substituted phenols with the Hammett function. researchgate.net
These studies reveal that:
Electron-Withdrawing Groups (EWGs) on the phenyl ring decrease the electron density on the urea carbonyl oxygen, making it less basic. Simultaneously, EWGs increase the acidity of the N-H proton by stabilizing the resulting conjugate base.
Electron-Donating Groups (EDGs) have the opposite effect, increasing the basicity of the carbonyl oxygen and decreasing the acidity of the N-H proton.
Beyond electronic effects, the steric properties of both the aromatic ring substituents and the N-alkyl groups play a crucial role. Bulky ortho-substituents on the phenyl ring can force the ring to twist out of plane with the urea moiety, disrupting π-conjugation and altering the electronic communication between the ring and the urea group. Similarly, bulky N-alkyl groups can influence the conformation of the urea itself. These structure-property relationships are vital for understanding and predicting the chemical behavior of novel analogs.
Exploration of Isosteric Replacements within the Compound Scaffold
The goal of such replacements is to modulate properties like hydrogen bonding capacity, lipophilicity, and metabolic stability without drastically altering the core structure. nih.gov
Urea Isosteres: The urea group is a key hydrogen bonding element. Several functional groups can act as isosteres for urea, each offering a different profile of chemical properties. nih.gov
Thiourea: Replacing the carbonyl oxygen with sulfur (C=O → C=S) results in a thiourea. Thioureas are generally more lipophilic and less basic than their urea counterparts. The C=S bond is longer, and sulfur is a poorer hydrogen bond acceptor.
Squaramide: This four-membered ring system is a non-classical isostere known for its ability to form strong hydrogen bonds, often stronger than those of ureas. nih.gov
2-Amino-1,3,4-oxadiazole: This heterocyclic ring can be used as a bioisostere for the urea group, offering a different geometric arrangement of hydrogen bond donors and acceptors. nih.gov
2-Aminopyrimidin-4(1H)-one: This moiety has been successfully used as a urea isostere, demonstrating improved stability and permeability in some contexts. nih.gov
The table below summarizes key urea isosteres and their characteristics.
| Isostere | Key Features | Impact on Properties |
| Thiourea | C=S instead of C=O | Increased lipophilicity; weaker H-bond acceptor. |
| Squaramide | Four-membered ring with two carbonyls | Strong H-bond donor/acceptor; increased aromatic character. nih.gov |
| 2-Aminopyrimidin-4(1H)-one | Heterocyclic core | Can improve chemical stability and permeability. nih.gov |
| Guanidine | C=N instead of C=O; often protonated | Carries a positive charge at neutral pH; strong H-bond donor. |
Other Isosteric Replacements:
Ether Linkage: The ether oxygen (-O-) can be replaced with a thioether (-S-), a sulfoxide (B87167) (-SO-), or a sulfone (-SO₂-), each conferring different electronic properties and hydrogen bonding capabilities.
Phenyl Ring: The phenyl ring can be replaced by other aromatic heterocycles like pyridine, thiophene, or pyrazole (B372694) to alter the electronic distribution and introduce new interaction points.
Silicon-based replacements: Introducing silicon in place of a carbon atom can increase lipophilicity and alter metabolic pathways. nih.gov
These isosteric modifications allow for a nuanced exploration of the chemical space around the parent compound, enabling the rational design of analogs with finely tuned chemical and physical properties.
An exploration of the future research avenues and burgeoning paradigms in the chemistry of 3-(4-Ethoxyphenyl)-1,1-diethylurea reveals significant potential for innovation. While the compound itself has a limited history in dedicated research, its structural motifs—a substituted urea and an ethoxy-functionalized aromatic ring—position it as a candidate for novel applications in synthesis, materials science, and computational chemistry. This article delves into the prospective advancements concerning this molecule, structured around key areas of future inquiry.
Future Research Directions and Emerging Paradigms in 3 4 Ethoxyphenyl 1,1 Diethylurea Chemistry
The trajectory of chemical research is increasingly pointing towards the development of multifunctional molecules and the application of advanced computational tools to accelerate discovery. For 3-(4-Ethoxyphenyl)-1,1-diethylurea, future research is poised to unlock its latent potential across several scientific domains.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(4-Ethoxyphenyl)-1,1-diethylurea, and how can reaction conditions be optimized?
The synthesis of urea derivatives typically involves coupling an isocyanate with an amine. For this compound:
- Step 1 : Synthesize the ethoxyphenyl precursor via electrophilic aromatic substitution (e.g., introducing ethoxy to phenyl using ethyl bromide and a base like NaH) .
- Step 2 : React the ethoxyphenyl amine with diethylcarbamoyl chloride in anhydrous conditions (e.g., THF, 0–5°C) to form the urea bond .
- Optimization : Use high-purity reagents, inert atmosphere (N₂/Ar), and monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM for faster kinetics) and temperature to minimize by-products .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and urea bond formation (e.g., NH protons at δ 5.5–6.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion ([M+H]⁺) and rule out impurities .
- X-ray Crystallography : For absolute conformation, use SHELX programs to refine crystal structures .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are common impurities in this compound synthesis, and how are they characterized?
Impurities may include:
- Incomplete substitution : Residual 4-hydroxyphenyl derivatives due to unreacted ethoxy groups.
- By-products : Urea hydrolysis products (e.g., amines or isocyanates) detected via LC-MS .
- Oxidation products : Ethoxyphenyl to acetylphenyl conversion under harsh conditions, identified via IR (C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., enzymes or receptors). Compare with structurally similar urea derivatives showing antimicrobial or anticancer activity .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., urea carbonyl for hydrogen bonding) .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~3.5 for moderate lipophilicity) .
Q. How do crystallographic data resolve discrepancies between NMR and MS structural assignments?
- Case Study : If NMR suggests a planar urea conformation but MS indicates alternative fragmentation, single-crystal XRD can confirm the spatial arrangement. SHELXL refines hydrogen-bonding networks (e.g., N–H···O interactions) to validate tautomeric forms .
- Validation : Cross-reference XRD bond lengths (C=O: ~1.23 Å) with DFT-optimized geometries .
Q. What strategies improve yield in multi-step syntheses of this compound?
- Flow Chemistry : Continuous flow reactors enhance reproducibility and reduce side reactions (e.g., diethylurea formation) .
- Catalysis : Use Pd/C for coupling steps or organocatalysts (e.g., DMAP) to accelerate urea bond formation .
- Workup Optimization : Liquid-liquid extraction (e.g., ethyl acetate/water) and recrystallization (e.g., ethanol/water) improve purity .
Q. How can hydrogen-bonding patterns in this compound inform its stability and reactivity?
Q. What experimental approaches validate the proposed mechanisms of action in biological assays?
- Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based protocols .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
- CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
